Peryleno

Descripción general

Descripción

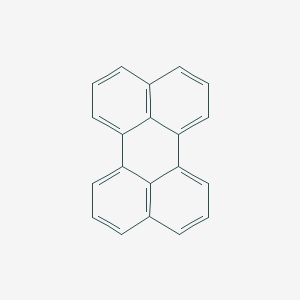

Perylene is a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂. It consists of five fused benzene rings, forming a distinctive structure that provides a host of unique chemical and physical properties. Perylene is known for its vibrant, stable colors and is used in various applications, including dyes, pigments, and organic semiconductors .

Aplicaciones Científicas De Investigación

Organic Electronics

Perylene Diimides (PDIs)

Perylene diimides are a class of compounds derived from perylene that have become prominent in organic electronics due to their excellent electronic properties and thermal stability. They are primarily utilized as non-fullerene acceptors in organic solar cells (OSCs). Recent studies have shown that PDIs can achieve power conversion efficiencies (PCE) exceeding 20% when used in bulk-heterojunction solar cells. Their strong electron affinity and good light absorption make them ideal candidates for enhancing solar cell performance .

| Property | PDI | Fullerene |

|---|---|---|

| Electron Affinity | High | Moderate |

| Thermal Stability | Excellent | Good |

| Power Conversion Efficiency | >20% | ~15% |

Bioimaging and Phototherapy

Recent advances have highlighted the utility of perylene derivatives in bioimaging and photothermal therapy. Perylene-based dyes exhibit high fluorescence and photostability, making them suitable for cellular imaging applications. For instance, functionalized PDIs have been developed as fluorescent probes for cancer cell imaging, demonstrating low cytotoxicity and high biocompatibility .

Key Applications:

- Fluorescent Probes: PDI derivatives are used for labeling cells and tracking biological processes.

- Photothermal Therapy: PDI nanostructures can convert light into heat, effectively targeting cancer cells while minimizing damage to surrounding tissues.

Environmental Monitoring

Perylene compounds also play a role in environmental science, particularly in pollutant detection and degradation. Their ability to self-assemble in aqueous environments allows for the development of sensors that can detect hazardous substances in water systems. Perylene derivatives have been employed to monitor polycyclic aromatic hydrocarbons (PAHs) in environmental samples, providing critical data for assessing pollution levels .

| Application | Description |

|---|---|

| Pollutant Detection | Sensors utilizing perylene derivatives for PAH detection |

| Degradation Studies | Investigating the breakdown of organic pollutants using PDI compounds |

Case Study 1: Organic Solar Cells

A study detailed the synthesis of novel PDI derivatives that enhanced the efficiency of OSCs through optimized molecular design. The incorporation of specific functional groups allowed for better energy level alignment with donor materials, resulting in improved charge transport properties.

Case Study 2: Bioimaging Applications

Research demonstrated the successful use of a PDI-PEG conjugate as a fluorescent probe in live-cell imaging. The study highlighted the probe's ability to target specific cellular organelles while maintaining low toxicity levels.

Mecanismo De Acción

Target of Action

Perylene, a polycyclic aromatic hydrocarbon, primarily targets the pH levels in various chemical, physiological, and biological processes . It is used as a fluorescent lipid probe in cell membrane cytochemistry . Perylene-based compounds have also shown significant antiviral activity against enveloped viruses .

Mode of Action

Perylene diimide (PDI)-based molecules interact with their targets by exhibiting excellent thermal, chemical, and photochemical stability, unique UV-vis absorption, and fluorescent emission properties . They also possess low cytotoxicity, intrinsic electron-withdrawing (n-type semiconductor) nature, and impressive molecular assembly capability . These features enable promising applications of PDIs in chemosensors via optical signal modulations .

Biochemical Pathways

Perylene diimide (PDI) derivatives have been used in photocatalytic degradation . They are involved in chemically fueled redox reactions to control assembly/disassembly cycles . The number and frequency of these cycles affect the nucleation and growth process, providing control over the size and internal order of the resulting self-assembled structures .

Pharmacokinetics

The pharmacokinetics of perylene-based compounds are largely influenced by their water solubility . Despite their high broad-spectrum antiviral activity and high selectivity index, the poor water solubility of these compounds has prevented in vivo evaluation of their antiviral properties .

Result of Action

The result of perylene’s action is primarily observed in its ability to probe pH under various conditions . This helps monitor the extracellular (environmental) and intracellular pH change and pH-relying molecular recognition of inorganic or organic ions, as well as biological species . Perylene displays blue fluorescence and is used as a blue-emitting dopant material in OLEDs .

Action Environment

The action of perylene-based compounds is influenced by environmental factors. For instance, photocatalytic technology uses unlimited solar energy to efficiently oxidize and remove organic pollutants . The environment can affect the photocatalytic activity for organic pollutant removal .

Análisis Bioquímico

Biochemical Properties

Perylene displays blue fluorescence and is used as a blue-emitting dopant material in OLEDs . It can also be used as an organic photoconductor . Perylene interacts with molecular oxygen to generate reactive oxygen species (ROS), which can damage cellular macromolecules and trigger apoptosis .

Cellular Effects

Perylene derivatives have been shown to have effects on various types of cells. For example, perylene bisimide–glycopeptide conjugates have been synthesized and shown to have moderate activity in controlling ice crystal growth. Furthermore, these conjugates have shown enhancements in cell viability in cellular cryopreservation .

Molecular Mechanism

The molecular mechanism of perylene involves the formation of reactive oxygen species (ROS) under illumination . The ROS can disrupt the balance of cellular redox status and cause oxidative stress, thereby causing oxidative damage to cellular macromolecules, resulting in the inhibition of metabolism and cellular apoptosis .

Temporal Effects in Laboratory Settings

In sediment cores from Dianchi Lake and Sihailongwan Maar Lake in China, high concentrations of perylene were observed and increased gradually with the sediment depth . This suggests that perylene may have long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Perylene is involved in the generation of reactive oxygen species (ROS) under illumination . The ROS can disrupt the balance of cellular redox status and cause oxidative stress, thereby causing oxidative damage to cellular macromolecules, resulting in the inhibition of metabolism .

Subcellular Localization

Perylene derivatives have been used for super-resolution imaging of lysosomes in living mammalian cells under physiological conditions , suggesting that perylene derivatives can localize to specific subcellular compartments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perylene can be synthesized through several methods. One common laboratory method involves the cyclodehydration of certain precursors. For instance, perylene can be synthesized from 3,4,9,10-tetrabromo-1,6,7,12-tetrachloroperylene by a facile and efficient one-step reaction . Another method involves the reaction of perylene dianhydride with aliphatic amines at room temperature, using DBU as the base in DMF or DMSO .

Industrial Production Methods: Industrially, perylene is often produced through the carbonization and subsequent treatment of organic materials such as petroleum or coal tar. This method leverages the high aromatic content of these materials to yield perylene .

Análisis De Reacciones Químicas

Types of Reactions: Perylene undergoes various chemical reactions, including:

Oxidation: Perylene can be oxidized to form perylene quinones, which are used in various applications.

Reduction: Perylene is reduced by alkali metals to give deeply colored radical anions and dianions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Alkali metals such as sodium or potassium in the presence of solvents like diglyme are used.

Substitution: Electrophilic reagents such as halogens or nitro groups are used under acidic conditions.

Major Products:

Oxidation: Perylene quinones.

Reduction: Perylene radical anions and dianions.

Substitution: Various substituted perylene derivatives with enhanced fluorescence and stability.

Comparación Con Compuestos Similares

Perylene is unique among polycyclic aromatic hydrocarbons due to its structure and properties. Similar compounds include:

Naphthalene: Consists of two fused benzene rings and is less complex than perylene.

Anthracene: Contains three fused benzene rings and has different photophysical properties.

Coronene: Composed of six fused benzene rings and exhibits different electronic properties.

Perylene stands out due to its strong fluorescence, high thermal stability, and versatility in various applications. Its ability to undergo multiple functionalizations makes it a valuable compound in both research and industrial contexts .

Actividad Biológica

Perylene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of perylene and its derivatives, focusing on their antifungal properties, potential therapeutic applications in cancer treatment, and their role in oxidative stress modulation.

Overview of Perylene

Perylene is a planar, aromatic compound with a chemical formula of . Its unique structure lends itself to various interactions with biological systems, making it a subject of interest in pharmacology and toxicology.

Antifungal Activity

Recent studies have highlighted the broad-spectrum antifungal properties of perylene-derived compounds. Notably, amphiphilic perylene bisimides have shown significant antifungal activity against various fungal strains:

- Compounds Studied : Two lead compounds, synthesized from perylene-3,4,9,10-tetracarboxylic dianhydride.

- Activity Profile :

- Minimum Inhibitory Concentration (MIC) values ranged from 2 to 25 μM .

- The ammonium trifluoroacetate salt exhibited the highest activity with an MIC of 2.1 μM against several Candida spp., Cryptococcus spp., Fusarium spp., and Neoscytalidium spp. strains.

| Compound | MIC (μM) | Target Fungi |

|---|---|---|

| 4 | 2-25 | Various |

| 5 | 2.1 | Candida, Cryptococcus, Fusarium, Neoscytalidium |

These findings suggest that perylene bisimides could serve as novel antifungal agents due to their structural features that enhance interaction with fungal cell membranes .

Cancer Therapeutics

Perylene derivatives are also being explored for their potential as therapeutic agents in cancer treatment . Research indicates that these compounds can act as chemosensitizers, helping to overcome drug resistance in chemotherapy:

- Mechanism of Action : Perylene derivatives may inhibit key enzymes involved in cancer progression, such as glutathione transferase and Src tyrosine kinase.

- Key Findings :

- Certain derivatives demonstrated strong inhibition of glutathione transferase.

- Dual activity was observed in some compounds against both glutathione transferase and c-Src kinases.

| Compound Type | Activity | Target Enzyme |

|---|---|---|

| N,N'-disubstituted perylenediimides | Strong Inhibition | Glutathione Transferase |

| Dibromo Derivatives | Dual Activity | Glutathione Transferase & c-Src |

These results indicate that perylene derivatives hold promise as anticancer agents by modulating enzyme functions critical for tumor growth and survival .

Modulation of Oxidative Stress

The KEAP1-Nrf2/ARE pathway , a crucial regulatory pathway against oxidative stress, has been targeted by certain perylenequinones. These compounds have been shown to activate Nrf2, leading to the upregulation of protective proteins that combat oxidative damage:

- Research Highlights :

- Perylenequinones significantly increased heme oxygenase-1 expression in cell models.

- They reduced oxidative stress markers in treated cells.

This mechanism suggests that perylene derivatives may provide therapeutic benefits in conditions characterized by oxidative stress and inflammation .

Case Studies

- Antifungal Efficacy : A clinical study evaluated the antifungal activity of the synthesized amphiphilic perylene bisimides against clinical isolates from patients with onychomycosis. The results demonstrated comparable efficacy to existing antifungal treatments, indicating a potential new avenue for drug development.

- Cancer Treatment : Another study focused on the use of perylene derivatives as chemosensitizers in resistant cancer cell lines. The findings revealed that these compounds could enhance the effectiveness of conventional chemotherapy by inhibiting drug resistance mechanisms.

Propiedades

IUPAC Name |

perylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHWQDPOILHKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69736-15-8 | |

| Record name | Perylene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69736-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4047753 | |

| Record name | Perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to colorless solid; [Merck Index] Yellow or orange powder; [MSDSonline] | |

| Record name | Perylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

350-400 (sublimes) | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0004 mg/L at 25 °C, Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether., Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures) | |

| Record name | Perylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to colorless crystals from toluene, Golden-brown yellow plates from benzene, acetic acid | |

CAS No. |

198-55-0 | |

| Record name | Perylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000198550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perylene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QD5427UN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

273-274 °C | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of perylene?

A1: Perylene is a polycyclic aromatic hydrocarbon with the molecular formula C20H12 and a molecular weight of 252.31 g/mol.

Q2: How does aggregation affect the optical properties of perylene derivatives?

A3: Perylene derivatives have a strong tendency to aggregate due to π-π interactions, especially in the solid state. This aggregation can lead to significant changes in their optical properties. For example, perylene bisimides often exhibit red-shifted emission in the solid state compared to their solution-state spectra, attributed to the formation of excimers. [] The extent of aggregation, and consequently the optical properties, can be influenced by factors such as concentration, solvent polarity, and the nature of the substituents. [, , ]

Q3: What spectroscopic techniques are commonly used to characterize perylene and its derivatives?

A4: A range of spectroscopic techniques are employed to characterize perylene and its derivatives. Infrared (IR) spectroscopy, including transmission, reflection-absorption (RAIRS), and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to study vibrational modes and molecular organization. [] UV-Vis absorption and fluorescence spectroscopy are crucial for investigating electronic transitions, aggregation behavior, and energy transfer processes. [, , , ] Time-resolved fluorescence spectroscopy, including techniques like Time-Correlated Single Photon Counting (TCSPC) and transient absorption spectroscopy, provides insights into excited state dynamics, including exciton migration and charge transfer processes. [, , ]

Q4: What makes perylene bisimides attractive for organic electronic applications?

A5: Perylene bisimides (PBIs) possess several desirable attributes for organic electronic applications. Their high electron affinity makes them suitable for use as n-type semiconductors. [, , ] They are known for their excellent thermal stability, often remaining stable up to 400°C, which is crucial for device longevity. [] Furthermore, their strong self-assembly tendencies, driven by π-π stacking, can be exploited to create ordered structures, which can influence charge transport properties. [, ]

Q5: How does the molecular structure of perylene derivatives influence their electron transport properties?

A6: The electron transport properties of perylene derivatives can be significantly modulated by structural modifications. For example, incorporating electron-donating substituents at the bay region of perylene diimides can influence their electron affinity and charge transport characteristics. [] Studies have shown that the electron mobility of perylene diimides can reach up to 4.4 × 10−4 cm2V−1 s−1, with variations depending on the specific substituents and measurement conditions. []

Q6: Can perylene derivatives be used in photovoltaic devices?

A7: While perylene derivatives have shown promise as electron acceptors in organic photovoltaic devices, their performance has been limited compared to other materials. [, ] Research suggests that achieving efficient charge separation and transport within perylene-based photovoltaic devices remains a challenge. [] Factors such as morphology control, energy level alignment, and suppression of undesirable charge recombination pathways are crucial for improving their photovoltaic performance.

Q7: What are some other applications of perylene derivatives?

A8: Beyond organic electronics, perylene derivatives find applications in various fields. Their exceptional fluorescence properties make them suitable for use as fluorescent probes, sensors, and laser dyes. [, , ] Their ability to form self-assembled structures has been explored for developing supramolecular architectures. [] Additionally, some perylene derivatives have shown potential in biomedical applications, such as photodynamic therapy and as telomerase inhibitors. [, ]

Q8: How is computational chemistry employed in perylene research?

A9: Computational chemistry plays a significant role in understanding and predicting the properties of perylene derivatives. Density functional theory (DFT) calculations are widely used to investigate electronic structures, predict spectroscopic properties, and understand charge transfer processes. [, , ] Molecular dynamics (MD) simulations are employed to explore the self-assembly behavior of perylene derivatives, providing insights into their aggregation patterns and morphology in different environments. [] These computational approaches complement experimental findings and guide the design of new perylene-based materials with tailored properties.

Q9: What is the significance of Structure-Activity Relationship (SAR) studies in perylene research?

A10: SAR studies are essential for understanding how specific structural modifications to the perylene core influence its properties and functionalities. For example, SAR studies on perylene monoimides (PMIs) as telomerase inhibitors have shown that the nature of the side chains significantly impacts their solubility, G-quadruplex binding affinity, telomerase inhibition, and cytotoxicity. [] By systematically varying substituents and analyzing the resulting changes in properties, researchers can establish structure-property relationships, enabling the rational design of perylene derivatives with improved performance in desired applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.